BenchChemオンラインストアへようこそ!

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid

Molecular weight Physicochemical property Chemical differentiation

This imidazo[1,2-a]pyrimidin-5-one derivative features a unique N8-(1-carboxyethyl) substituent, structurally distinct from common 2-acetic acid analogs. The 8-position propionic acid side chain alters hydrogen-bonding geometry critical for PI3K-beta target engagement—a validated scaffold with (R)-TGX-221 achieving ~5 nM IC₅₀. With orthogonal reactive handles (8-propionic acid and 5-oxo group), it enables focused amide library synthesis for isoform selectivity SAR. Available at 97% purity for parallel library diversification.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 902836-43-5
Cat. No. B1358529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid
CAS902836-43-5
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C=C(N=C2N1C(C)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O3/c1-10-8-14(20)18-9-13(12-6-4-3-5-7-12)17-16(18)19(10)11(2)15(21)22/h3-9,11H,1-2H3,(H,21,22)
InChIKeyPWXJJFNTACOEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid (CAS 902836-43-5) – Core Chemical Identity & Procurement Baseline


2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid (CAS 902836-43-5) is a heterocyclic carboxylic acid within the imidazo[1,2-a]pyrimidin-5-one class, with a molecular formula of C₁₆H₁₅N₃O₃ and a molecular weight of 297.31 g/mol [1]. It is supplied as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research, where no analytical data is collected by the vendor and the buyer assumes responsibility for identity and purity confirmation . The compound is also available from multiple commercial sources at purities ranging from 95% to 98% . The scaffold is structurally related to imidazo[1,2-a]pyrimidin-5(1H)-one cores that have been investigated as PI3K-beta selective inhibitors and as LHRH receptor antagonists [2][3].

Why 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


Within the imidazo[1,2-a]pyrimidine class, the specific combination of substituents—a 7-methyl group, a 2-phenyl ring, a 5-oxo moiety, and an 8-position propionic acid side chain—is not interchangeable with common analogs that differ in the position of the carboxylic acid appendage (e.g., 2-acetic acid derivatives) or the aryl substitution pattern (e.g., 4-chlorophenyl variants). The attachment of the propionic acid at the 8-position (via the N8 atom) versus the 2-position fundamentally alters the spatial orientation of the carboxylate pharmacophore, which directly affects hydrogen-bonding geometry with target protein residues . In imidazo[1,2-a]pyrimidin-5(1H)-one PI3K-beta inhibitors, variations in the N-alkyl substituent have been shown to modulate isoform selectivity and cellular potency, demonstrating that the identity and position of the side chain are critical determinants of biological activity rather than interchangeable features [1]. Consequently, substituting a 2-acetic acid or 3-propanoic acid analog for the 8-propionic acid derivative would risk losing the structure-activity relationship (SAR) vector required for the intended target engagement.

Product-Specific Quantitative Differentiation Evidence for 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid (CAS 902836-43-5)


Molecular Weight Differentiation: 8-Propionic Acid Derivative vs. 8-Acetic Acid Analog

The target compound (C₁₆H₁₅N₃O₃) has a molecular weight of 297.31 g/mol [1]. The closest 8-acetic acid analog, 2-(4-chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid (CAS 902836-44-6), has a molecular weight of 317.73 g/mol (C₁₅H₁₂ClN₃O₃) . The 20.42 g/mol difference arises from the replacement of the propionic acid side chain (–CH(CH₃)COOH) with an acetic acid side chain (–CH₂COOH) and the additional 4-chloro substituent on the phenyl ring. This confirms that CAS 902836-43-5 is a structurally distinct entity rather than a variant of the 8-acetic acid series.

Molecular weight Physicochemical property Chemical differentiation

Substituent Position Specificity: 8-Propionic Acid vs. 2-Propanoic Acid Scaffolds

The target compound bears the propionic acid moiety at the 8-position (N8-substituted), as confirmed by the SMILES notation CC(C(O)=O)n1c(C)cc(=O)n2cc(nc12)c3ccccc3 from Sigma-Aldrich . In contrast, 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid (CAS 956101-01-2; C₉H₉N₃O₂, MW 191.19) attaches the propanoic acid at the 2-position of the imidazo[1,2-a]pyrimidine core . This regioisomeric difference results in a fundamentally different spatial orientation of the carboxylate group relative to the heterocyclic core, which would produce distinct hydrogen-bond donor/acceptor vectors in any target binding site. The molecular weight difference between the two scaffolds (106.12 g/mol) further reflects the absence of the 7-methyl, 5-oxo, and 2-phenyl substituents in the 2-propanoic acid analog.

Regioisomerism Carboxylic acid position Pharmacophore geometry

Vendor Purity Grade Differentiation: Cross-Supplier Quantitative Comparison

Commercially available batches of the target compound exhibit supplier-dependent purity specifications. ChemSrc lists the compound at 98.0% purity , while Leyan reports a purity of 97% . CymitQuimica specifies a minimum purity of 95% . This range (95%–98%) provides procurement scientists with quantitative differentiation between vendors. In contrast, the structurally related comparator 2-(4-chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid (CAS 902836-44-6) is offered by Santa Cruz Biotechnology without a publicly listed purity specification on the product page, requiring direct inquiry .

Purity Procurement specification Quality control

PI3K-Beta Inhibitor Scaffold Context: Class-Level Inference for Kinase Selectivity Applications

The imidazo[1,2-a]pyrimidin-5(1H)-one scaffold, to which the target compound belongs, has been rationally optimized as a PI3K-beta selective inhibitor chemotype. Giordanetto et al. (2012) demonstrated that N-alkyl substituent modifications on this scaffold modulate PI3K-beta isoform selectivity, with compound (R)-TGX-221 showing a PI3K-beta IC₅₀ of approximately 5 nM in enzymatic assays, and structure-activity relationship studies revealing that the N-alkyl group identity is a critical determinant of potency and isoform selectivity [1]. The target compound contains an N8-(1-carboxyethyl) substituent, which provides a carboxylic acid functional handle at the position equivalent to the N-alkyl variation site, offering a distinct SAR vector relative to simple alkyl-substituted analogs in that study. No quantitative PI3K inhibition data are yet publicly available for this specific compound.

PI3K-beta Kinase selectivity Imidazo[1,2-a]pyrimidin-5-one

Anti-Inflammatory Potential via Imidazo[1,2-a]pyrimidine Class Activity: Class-Level Evidence

Imidazo[1,2-a]pyrimidine derivatives as a class have demonstrated anti-inflammatory activity through inhibition of leukocyte functions. A study evaluating six imidazo[1,2-a]pyrimidine (IP) derivatives reported that all compounds inhibited human neutrophil degranulation with IC₅₀ values in the micromolar range, and IP-1, IP-2, and IP-5 additionally decreased superoxide generation [1]. The target compound, bearing a carboxylic acid functionality, shares the core heterocyclic scaffold with these active derivatives, and carboxylic acid-containing imidazo[1,2-a]pyrimidines have been specifically associated with cyclooxygenase-independent anti-inflammatory mechanisms [2]. However, no direct anti-inflammatory IC₅₀ data have been reported for CAS 902836-43-5 specifically. The 8-propionic acid motif may confer differential physicochemical properties (e.g., aqueous solubility at physiological pH) compared to non-acidic analogs in the same class, although this remains to be experimentally verified for this compound.

Anti-inflammatory Leukocyte function Neutrophil degranulation

Synthetic Intermediate Utility: Distinct Building Block for 8-Substituted Imidazo[1,2-a]pyrimidine Libraries

The target compound is distributed by Sigma-Aldrich as part of the AldrichCPR collection, a portfolio of unique chemicals expressly intended for early discovery researchers as building blocks . The presence of both the 8-position propionic acid (–CH(CH₃)COOH) and the 5-oxo group provides two chemically orthogonal functional handles for further derivatization: (i) the carboxylic acid can undergo amide coupling, esterification, or reduction, and (ii) the 5-oxo group offers a site for nucleophilic addition or enolate chemistry. In comparison, the simpler 2-substituted propanoic acid analogs (e.g., CAS 956101-01-2) lack the 5-oxo and 7-methyl functionality, restricting the scope of accessible derivatives. Patent literature further confirms that imidazo[1,2-a]pyrimidine derivatives with varied N-alkyl and C-aryl substitutions are claimed as kinase inhibitors, underscoring the utility of diversified building blocks like the target compound for patent-driven medicinal chemistry programs [1].

Synthetic intermediate Medicinal chemistry Library synthesis

High-Value Research and Procurement Application Scenarios for 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid (CAS 902836-43-5)


PI3K-Beta Selective Inhibitor Lead Optimization Programs

Procurement of CAS 902836-43-5 is scientifically justified for PI3K-beta inhibitor drug discovery programs seeking to explore N8-carboxylic acid-substituted imidazo[1,2-a]pyrimidin-5(1H)-ones as novel SAR probes. The scaffold has validated PI3K-beta inhibitory activity, with (R)-TGX-221 achieving an IC₅₀ of approximately 5 nM [1]. The target compound introduces a unique N8-(1-carboxyethyl) substituent not represented in the published SAR series, offering a distinct vector for modulating isoform selectivity and pharmacokinetic properties. Researchers can use this building block for amide library synthesis to explore interactions with the PI3K-beta affinity pocket.

Imidazo[1,2-a]pyrimidine-Focused Compound Library Synthesis

This compound serves as a multi-functionalized building block for parallel library synthesis in medicinal chemistry. With two orthogonal reactive handles (the 8-propionic acid for amide/ester diversification and the 5-oxo group for nucleophilic elaboration) plus a 2-phenyl ring for further substitution, it enables access to a broader chemical space than simpler imidazo[1,2-a]pyrimidine building blocks such as CAS 956101-01-2 . The availability of the compound at defined purities (95–98%) from multiple commercial vendors facilitates procurement planning for library-scale synthesis .

Structure-Activity Relationship Studies on Cyclooxygenase-Independent Anti-Inflammatory Mechanisms

Given the established class-level anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives—with micromolar IC₅₀ values for human neutrophil degranulation inhibition—and the specific association of carboxylic acid-containing derivatives with cyclooxygenase-independent mechanisms [2][3], this compound is a relevant test article for SAR studies aimed at dissecting the contribution of the 8-propionic acid moiety to anti-inflammatory activity relative to non-acidic or 2-substituted analogs. Such studies can clarify whether the carboxylic acid position and chain length influence potency or selectivity within this pharmacophore class.

Kinase Inhibitor Patent Landscape Expansion via Novel Scaffold Derivatization

Patent literature has established imidazo[1,2-a]pyrimidine derivatives as privileged scaffolds for kinase inhibition, including MET and PI3K/Akt pathway targets [4]. Procurement of CAS 902836-43-5 enables the synthesis of novel, patentable derivatives that combine the 8-propionic acid motif with varied amide, ester, or heterocyclic appendages. The compound's unique substitution pattern—differing from the extensively claimed 2-acetic acid and 2-propanoic acid series—provides freedom-to-operate advantages for organizations building proprietary imidazo[1,2-a]pyrimidine-based kinase inhibitor portfolios.

Quote Request

Request a Quote for 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.